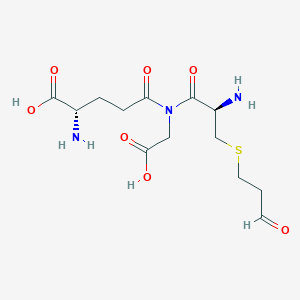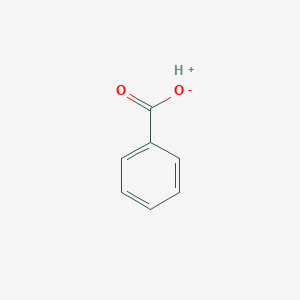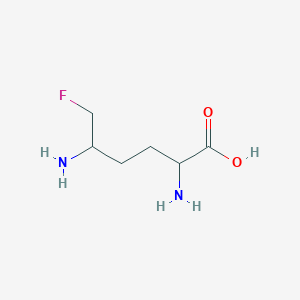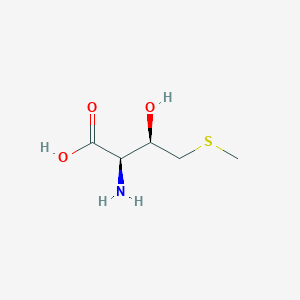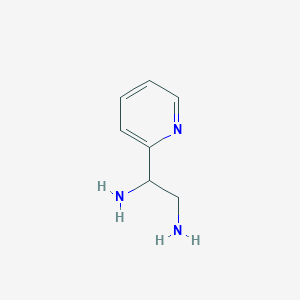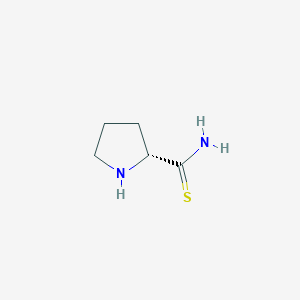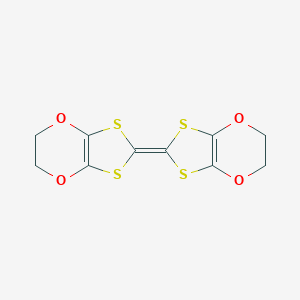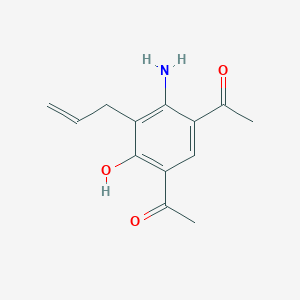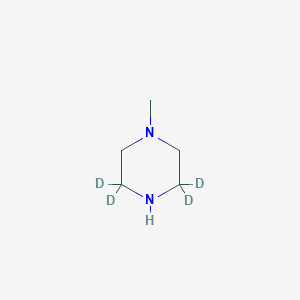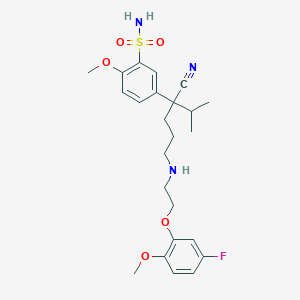
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, also known as Lenvatinib, is a small molecule multi-kinase inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide exerts its anti-tumor activity by inhibiting multiple tyrosine kinases, which are involved in tumor growth and angiogenesis. This compound has been shown to inhibit VEGFR, FGFR, and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. In addition, 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been shown to inhibit other kinases, such as RET and KIT, which are involved in the growth and survival of tumor cells.
Biochemical and Physiological Effects:
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for multiple kinases, which allows for the study of complex signaling pathways involved in tumor growth and angiogenesis. However, this compound also has some limitations, including its poor solubility in water, which may limit its use in certain assays, and its potential toxicity to normal cells, which may require careful optimization of dosing and treatment schedules.
Orientations Futures
There are several future directions for research on 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, including the development of new formulations that improve its solubility and bioavailability, the identification of new targets and signaling pathways that are affected by this compound, and the investigation of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, and to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
The synthesis of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps, including the reaction of 4-(2-aminoethyl)phenol with 2-(5-fluoro-2-methoxyphenoxy)ethyl bromide, followed by the reaction of the resulting compound with 1-isopropyl-4-(4-methyl-3-oxo-1,2-thiazolidin-2-ylidene)piperidine-4-carboxylic acid, and finally, the reaction of the resulting compound with 5-(chlorosulfonyl)-2-methoxybenzenamine. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its anti-tumor activity, and has shown promising results in the treatment of various types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. This compound has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Propriétés
Numéro CAS |
125153-61-9 |
|---|---|
Nom du produit |
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide |
Formule moléculaire |
C24H32FN3O5S |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
5-[3-cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H32FN3O5S/c1-17(2)24(16-26,18-6-8-21(32-4)23(14-18)34(27,29)30)10-5-11-28-12-13-33-22-15-19(25)7-9-20(22)31-3/h6-9,14-15,17,28H,5,10-13H2,1-4H3,(H2,27,29,30) |
Clé InChI |
OAXQHJIZJYKTTD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
SMILES canonique |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Synonymes |
5-(1-cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-CFMBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



